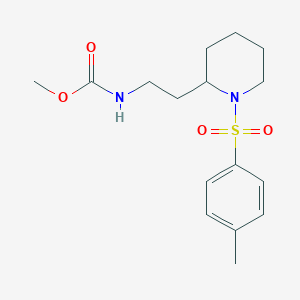

Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the piperidine ring, and a carbamate group linked to the ethyl chain. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .

Vorbereitungsmethoden

The synthesis of methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the tosyl group: The piperidine ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Attachment of the ethyl chain: The tosylated piperidine is reacted with an ethylating agent to introduce the ethyl chain.

Formation of the carbamate group: Finally, the ethylated tosylpiperidine is treated with methyl isocyanate to form the carbamate group

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Analyse Chemischer Reaktionen

Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or sodium methoxide.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol

Wissenschaftliche Forschungsanwendungen

Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic effects, such as analgesic, anti-inflammatory, and antipsychotic activities.

Industry: The compound can be used in the development of agrochemicals and other industrial chemicals .

Wirkmechanismus

The mechanism of action of methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The tosyl group and carbamate moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring can mimic natural substrates or ligands, allowing the compound to bind to target proteins and exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate can be compared with other piperidine derivatives, such as:

Tert-butyl (2-(piperazin-1-yl)ethyl)carbamate: Similar in structure but contains a piperazine ring instead of piperidine.

Methyl (6S)-6-[2-(5-[tert-butyl(dimethyl)silyl]oxy)-1-cyclopenten-1-yl]ethyl-2,6-dimethyl-1-cyclohexene-1-carboxylate: Contains a cyclohexene ring and a silyl ether group.

Ethyl 2-{[(3-amino-6-tert-butyl-4-phenylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Features a thienopyridine ring and a benzothiophene moiety

These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to unique properties and applications.

Q & A

Q. What are the established synthetic routes for Methyl (2-(1-tosylpiperidin-2-yl)ethyl)carbamate, and how do experimental protocols differ in yield optimization?

Classification: Basic Research Question

Methodological Answer:

Synthetic routes often involve carbamate formation via nucleophilic substitution or coupling reactions. For example, analogous compounds like tert-butyl carbamate derivatives are synthesized using HCl-mediated deprotection in ethyl acetate, as seen in the cleavage of tert-butyl groups under acidic conditions . Key steps include:

- Starting material selection : Use of tert-butyl carbamate precursors for stability during coupling .

- Protection/deprotection : Tosyl (Ts) groups are retained during synthesis to stabilize intermediates, as observed in piperidine-containing scaffolds .

- Yield optimization : Adjusting stoichiometry of reagents (e.g., 4N HCl in ethyl acetate) and reaction time to minimize side products .

Validation : LCMS (m/z data) and HPLC retention times (e.g., 1.01 minutes under SQD-FA05 conditions) confirm purity and structural integrity .

Q. How can researchers resolve discrepancies in reported HPLC retention times for carbamate derivatives under similar analytical conditions?

Classification: Advanced Research Question

Methodological Answer:

Discrepancies in retention times may arise from column aging, mobile phase composition, or instrument calibration. A systematic approach includes:

- Intra-/inter-day precision analysis : Adopt protocols from GC-FID studies on methyl carbamate, where intra-day RSD was 0.45% and inter-day RSD 0.28% .

- Standardized conditions : Use identical column batches (e.g., C18-SPE for carbamates) and pH-controlled mobile phases to reduce variability .

- Cross-lab validation : Compare results with published data from patents (e.g., EP 4 374 877 A2) to identify outliers .

Q. What analytical techniques are critical for characterizing the structural and functional groups in this compound?

Classification: Basic Research Question

Methodological Answer:

- LCMS : Confirms molecular weight (e.g., m/z 1011 [M+H]+ for analogous compounds) and fragmentation patterns .

- HPLC : Assesses purity and retention behavior under gradient elution (e.g., SQD-FA05 method) .

- NMR : Distinguishes between N-methyl and O-methyl groups via 1H and 13C chemical shifts, as seen in ethyl carbamate derivatives .

- IR spectroscopy : Identifies carbamate C=O stretches (~1700 cm−1) and tosyl S=O vibrations (~1360/1170 cm−1) .

Q. How do structural modifications (e.g., tosyl group replacement) influence the compound’s biological activity?

Classification: Advanced Research Question

Methodological Answer:

Structure-activity relationship (SAR) studies require:

- Functional group swapping : Replace tosyl with acetyl or benzyl groups to evaluate steric/electronic effects on receptor binding. For example, phenyl carbamate derivatives show altered affinity for CNS targets due to pyridine ring interactions .

- In vitro assays : Compare bioactivity (e.g., IC50) of analogs like fentanyl methyl carbamate, where the carbamate group modulates opioid receptor binding .

- Computational modeling : Use molecular docking (e.g., PubChem’s 3D conformers) to predict interactions with targets like serotonin or dopamine receptors .

Q. What strategies mitigate instability of carbamate derivatives during long-term storage?

Classification: Advanced Research Question

Methodological Answer:

- Temperature control : Store at -20°C in anhydrous solvents (e.g., ethyl acetate) to prevent hydrolysis, as demonstrated for fentanyl methyl carbamate .

- Lyophilization : Convert to stable salts (e.g., HCl salts) for hygroscopic compounds .

- Stability testing : Monitor degradation via accelerated aging studies (40°C/75% RH) and track impurities using HPLC-MS .

Q. How should researchers address contradictory data in biological activity assays for this compound?

Classification: Advanced Research Question

Methodological Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to rule out cell-type-specific effects .

- Positive controls : Include reference compounds (e.g., piperine or evodiamine) to calibrate activity thresholds .

- Meta-analysis : Cross-reference data with patents (e.g., EP 4 374 877 A2) and PubChem bioactivity entries to identify consensus trends .

Q. What are the safety and handling protocols for this compound given its structural similarity to neuroactive agents?

Classification: Basic Research Question

Methodological Answer:

- GHS compliance : Follow CLP regulations (EC No 1272/2008) for carbamates, including hazard labels (e.g., "Warning" for acute toxicity) .

- PPE : Use nitrile gloves and fume hoods during synthesis, as recommended for methyl (3-hydroxyphenyl)carbamate .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from deprotection) before disposal .

Q. How can researchers design experiments to explore the compound’s potential as a prodrug?

Classification: Advanced Research Question

Methodological Answer:

- Enzymatic hydrolysis : Incubate with esterases or liver microsomes to assess carbamate cleavage, as done for ethyl carbamate derivatives .

- Pharmacokinetic profiling : Measure plasma stability and metabolite formation (e.g., via LC-MS/MS) in rodent models .

- Targeted delivery : Conjugate with PEG linkers (e.g., Fmoc-NH-PEG3-N3) to enhance solubility and tissue penetration .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

Classification: Basic Research Question

Methodological Answer:

- PubChem : Access computed properties like LogP, polar surface area, and hydrogen bond donors/acceptors .

- ChemAxon : Predict solubility and pKa values using structure-based algorithms .

- ADMET predictors : Use tools like SwissADME to estimate bioavailability and blood-brain barrier permeability .

Q. How does the presence of the tosyl group influence the compound’s reactivity in further derivatization?

Classification: Advanced Research Question

Methodological Answer:

- Electrophilic susceptibility : The tosyl group acts as a leaving group in nucleophilic substitutions (e.g., SN2 reactions with amines) .

- Steric hindrance : Bulkier groups (e.g., tert-butyl) may reduce reaction rates, as observed in piperidine-functionalized carbamates .

- Protection strategies : Tosyl groups are stable under acidic conditions but removable via reductive cleavage (e.g., Na/NH3) .

Eigenschaften

IUPAC Name |

methyl N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-13-6-8-15(9-7-13)23(20,21)18-12-4-3-5-14(18)10-11-17-16(19)22-2/h6-9,14H,3-5,10-12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQSLAUMIPNDPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.